Belzutifan
Overview
Description
Belzutifan, sold under the brand name Welireg, is an anti-cancer medication used primarily for the treatment of von Hippel-Lindau disease-associated renal cell carcinoma. It is an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in oxygen sensing and regulation of genes associated with cancer growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of belzutifan involves several key steps, including bromination, hydrogenation, and fluorination. The process begins with the bromination of a precursor compound, followed by asymmetric hydrogenation to introduce chirality.
Industrial Production Methods: Industrial production of this compound has been optimized to enhance yield and reduce environmental impact. The commercial route involves a sequence of telescoped reactions, including lactone opening, nucleophilic aromatic substitution, chlorination, and Friedel-Crafts reactions. A continuous flow photochemical bromination process has been developed to increase productivity and ensure scalability .
Chemical Reactions Analysis
Types of Reactions: Belzutifan undergoes various chemical reactions, including:
Oxidation: Kornblum oxidation mediated by picoline N-oxide.
Reduction: Asymmetric hydrogenation using (R,R)-Ru-DPEN catalyst.
Substitution: Nucleophilic aromatic substitution to introduce aromatic rings
Common Reagents and Conditions:
Oxidation: Picoline N-oxide, blue LED light.
Reduction: (R,R)-Ru-DPEN catalyst, formic acid.
Substitution: Nucleophilic aromatic substitution using appropriate nucleophiles
Major Products: The major product formed from these reactions is this compound itself, with high purity and yield achieved through optimized reaction conditions .
Scientific Research Applications
Belzutifan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying hypoxia-inducible factor inhibitors.
Biology: Investigated for its role in regulating hypoxia pathways and cellular responses to low oxygen levels.
Medicine: Approved for the treatment of von Hippel-Lindau disease-associated renal cell carcinoma, central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors
Industry: Utilized in the development of new therapeutic agents targeting hypoxia-inducible factors.
Mechanism of Action
Belzutifan exerts its effects by inhibiting hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α is a transcription factor that regulates genes involved in oxygen sensing and cellular adaptation to hypoxia. By binding to HIF-2α, this compound prevents its interaction with HIF-1β, thereby inhibiting the transcription of genes that promote tumor growth and survival .
Comparison with Similar Compounds
Belzutifan is unique among hypoxia-inducible factor inhibitors due to its high specificity for HIF-2α. Similar compounds include:
PT2399: Another HIF-2α inhibitor with efficacy in preclinical studies but limited by resistance development.
Everolimus: A kinase inhibitor used in the treatment of renal cell carcinoma, but with a different mechanism of action
This compound’s specificity for HIF-2α and its favorable pharmacokinetic profile make it a valuable therapeutic agent in the treatment of von Hippel-Lindau disease-associated tumors .
Properties
IUPAC Name |
3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMPXLFBTZENJ-ZACQAIPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334517 | |
Record name | Belzutifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Belzutifan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor which aids in oxygen sensing by regulating genes that promote adaptation to hypoxia. In healthy patients, when oxygen levels are normal, HIF-2α is broken down via ubiquitin-proteasomal degradation by von-Hippel Lindau (VHL) proteins. In the presence of hypoxia, HIF-2α translocates into cell nuclei and forms a transcriptional complex with hypoxia-inducible factor 1β (HIF-1β) - this complex then induces the expression of downstream genes associated with cellular proliferation and angiogenesis. Patients with von-Hippel Lindau (VHL) disease lack functional VHL proteins, leading to an accumulation of HIF-2α, and this accumulation is what drives the growth of VHL-associated tumors. Belzutifan is an inhibitor of HIF-2α that prevents its complexation with HIF-1β in conditions of hypoxia or impaired VHL protein function, thereby reducing the expression of HIF-2α target genes and slowing/stopping the growth of VHL-associated tumors. | |
Record name | Belzutifan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1672668-24-4 | |
Record name | Belzutifan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672668244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belzutifan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Belzutifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BELZUTIFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K28NB895L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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